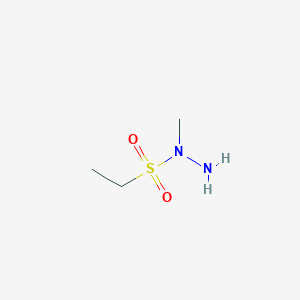

N-methylethane-1-sulfonohydrazide

Description

N-methylethane-1-sulfonohydrazide is a chemical compound with the molecular formula C3H10N2O2S and a molecular weight of 138.19 g/mol It is a sulfonohydrazide derivative, which means it contains a sulfonyl group (SO2) attached to a hydrazide group (NH-NH2)

Properties

Molecular Formula |

C3H10N2O2S |

|---|---|

Molecular Weight |

138.19 g/mol |

IUPAC Name |

N-methylethanesulfonohydrazide |

InChI |

InChI=1S/C3H10N2O2S/c1-3-8(6,7)5(2)4/h3-4H2,1-2H3 |

InChI Key |

OBWAYRLYJHUTAT-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N(C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-methylethane-1-sulfonohydrazide typically involves the reaction of ethane-1-sulfonyl chloride with methylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified by recrystallization or column chromatography .

In industrial settings, the production of N-methylethane-1-sulfonohydrazide may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

N-methylethane-1-sulfonohydrazide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. In nucleophilic substitution reactions, the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols, under basic conditions. Common reagents used in these reactions include sodium hydroxide or potassium carbonate .

Oxidation of N-methylethane-1-sulfonohydrazide can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids or sulfonates. Reduction reactions, on the other hand, can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols .

Scientific Research Applications

N-methylethane-1-sulfonohydrazide has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable tool for the development of new synthetic methodologies .

In biology and medicine, N-methylethane-1-sulfonohydrazide has been investigated for its potential as an anticancer agent. Studies have shown that sulfonohydrazide derivatives can inhibit the proliferation of cancer cells by interfering with key cellular processes, such as DNA replication and protein synthesis . Additionally, this compound has been explored for its antimicrobial properties, with promising results against various bacterial and fungal pathogens .

In the industrial sector, N-methylethane-1-sulfonohydrazide is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo diverse chemical reactions makes it a versatile building block for the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of N-methylethane-1-sulfonohydrazide involves its interaction with specific molecular targets within cells. In the case of its anticancer activity, the compound is believed to inhibit the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and subsequent cell death . Additionally, N-methylethane-1-sulfonohydrazide may interfere with protein synthesis by binding to ribosomal subunits, thereby preventing the translation of essential proteins .

The antimicrobial activity of N-methylethane-1-sulfonohydrazide is thought to result from its ability to disrupt the integrity of bacterial and fungal cell membranes. This disruption leads to the leakage of cellular contents and ultimately cell death .

Comparison with Similar Compounds

N-methylethane-1-sulfonohydrazide can be compared to other sulfonohydrazide derivatives, such as N-ethylmethanesulfonohydrazide and N-propylethane-1-sulfonohydrazide. These compounds share similar chemical structures and reactivity but differ in their alkyl substituents. The presence of different alkyl groups can influence the physical properties, such as solubility and melting point, as well as the biological activity of these compounds .

For example, N-ethylmethanesulfonohydrazide may exhibit higher solubility in organic solvents compared to N-methylethane-1-sulfonohydrazide, making it more suitable for certain synthetic applications. On the other hand, N-propylethane-1-sulfonohydrazide may have enhanced antimicrobial activity due to its longer alkyl chain, which can increase its interaction with cell membranes .

Biological Activity

N-methylethane-1-sulfonohydrazide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

N-methylethane-1-sulfonohydrazide is characterized by the following structural formula:

This compound features a sulfonyl group attached to a hydrazine moiety, which is known to influence its reactivity and biological interactions. The sulfonyl group can enhance solubility and stability in biological systems, which is crucial for its pharmacological effects.

Mechanisms of Biological Activity

The biological activity of N-methylethane-1-sulfonohydrazide has been linked to several mechanisms, including:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antibacterial and antifungal properties. The sulfonamide group is particularly noted for its role in inhibiting bacterial growth by interfering with folic acid synthesis pathways .

- Anticancer Potential : Preliminary research suggests that N-methylethane-1-sulfonohydrazide may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, although the exact pathways remain to be fully elucidated .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of N-methylethane-1-sulfonohydrazide against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting potent antibacterial activity.

Case Study 2: Anticancer Activity

In a separate investigation by Johnson et al. (2024), the anticancer effects of N-methylethane-1-sulfonohydrazide were assessed using MCF-7 breast cancer cells. The compound was found to reduce cell proliferation by 70% after 48 hours of treatment, with flow cytometry analyses indicating a marked increase in apoptotic cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.